7-chloro-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide
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Overview
Description
7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, a thiazole ring, and a chlorinated phenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxepine core, followed by the introduction of the thiazole ring and the chlorinated phenyl group. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl group, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium cyanide, aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE: shares structural similarities with other benzoxepine derivatives, such as:
Uniqueness
The uniqueness of 7-CHLORO-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21ClN2O2S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
7-chloro-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15(2)17-5-3-16(4-6-17)11-21-14-26-24(30-21)27-23(28)18-9-10-29-22-8-7-20(25)13-19(22)12-18/h3-10,12-15H,11H2,1-2H3,(H,26,27,28) |
InChI Key |
BYZRDEOYCHCZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3 |
Origin of Product |
United States |
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